ST1936 oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

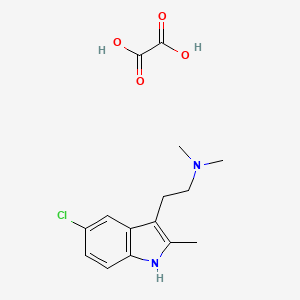

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPBPPTDFRVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ST1936 Oxalate: A Technical Guide to its Mechanism of Action as a 5-HT6 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 oxalate (B1200264) is a potent and selective full agonist of the serotonin-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its activity has been implicated in various physiological processes, including cognition and mood regulation. This technical guide provides a comprehensive overview of the mechanism of action of ST1936, detailing its binding affinity, downstream signaling pathways, and functional outcomes. The information presented herein is intended to support further research and drug development efforts targeting the 5-HT6 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ST1936, providing a comparative overview of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of ST1936

| Receptor | Species | Ki (nM) | Reference |

| 5-HT6 | Human | 13 | [1] |

| 5-HT6 | Human | 28.8 | [2] |

| 5-HT7 | Human | 168 | [1] |

| 5-HT2B | Human | 245 | [1] |

| α2-adrenergic | Human/Rat | 300 | [1] |

Table 2: In Vivo Effects of ST1936 on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Effect | Dose (mg/kg, i.p.) | Reference |

| Nucleus Accumbens Shell | Dopamine (B1211576) | Dose-dependent increase | 5, 10, 20 | [3] |

| Nucleus Accumbens Shell | Noradrenaline | Dose-dependent increase | 5, 10, 20 | [3] |

| Medial Prefrontal Cortex | Dopamine | Dose-dependent increase | 5, 10, 20 | [3] |

| Medial Prefrontal Cortex | Noradrenaline | Dose-dependent increase | 5, 10, 20 | [3] |

| Nucleus Accumbens Core | Dopamine | Minor increase | 5, 10, 20 | [3] |

Signaling Pathways

ST1936, as a full agonist of the 5-HT6 receptor, activates multiple downstream signaling cascades. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, ST1936 stimulates G-protein independent pathways, including the activation of Fyn kinase and the extracellular signal-regulated kinase 1/2 (ERK1/2).

Canonical Gs-cAMP Signaling Pathway

Fyn Kinase and ERK1/2 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ST1936.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of ST1936 for the human 5-HT6 receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

[3H]-LSD (radioligand).

-

ST1936 oxalate (test compound).

-

Methiothepin (non-specific binding control).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LSD, and varying concentrations of ST1936.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of methiothepin.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of ST1936.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

-

Objective: To measure the functional agonistic activity of ST1936 by quantifying its effect on intracellular cAMP levels.

-

Materials:

-

HEK293 cells expressing the 5-HT6 receptor.

-

This compound.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

-

-

Procedure:

-

Seed cells in a 96-well or 384-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of ST1936 to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.

-

Generate a dose-response curve and determine the EC50 value for ST1936.

-

Intracellular Calcium Mobilization Assay

-

Objective: To assess the effect of ST1936 on intracellular calcium levels.

-

Materials:

-

Cells expressing the 5-HT6 receptor.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of ST1936 to the cells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

-

Determine the peak fluorescence response for each concentration and generate a dose-response curve to calculate the EC50 value.

-

Fyn Kinase and ERK1/2 Phosphorylation Assay (Western Blot)

-

Objective: To determine the effect of ST1936 on the phosphorylation status of Fyn kinase and ERK1/2.

-

Materials:

-

Cells expressing the 5-HT6 receptor.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Fyn, anti-Fyn, anti-phospho-ERK1/2, anti-ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with varying concentrations of ST1936 for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody against the total protein to normalize the data.

-

Quantify the band intensities to determine the fold-change in phosphorylation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of ST1936 on extracellular levels of dopamine and noradrenaline in specific brain regions of freely moving animals.

-

Materials:

-

Laboratory rats or mice.

-

This compound.

-

Microdialysis probes and guide cannulae.

-

Perfusion fluid (artificial cerebrospinal fluid).

-

HPLC system with electrochemical detection.

-

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer ST1936 (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and noradrenaline in the dialysate samples using HPLC-ECD.

-

Express the post-injection neurotransmitter levels as a percentage of the baseline.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of a novel 5-HT6 receptor agonist like ST1936.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the 5-HT6 receptor. Its well-characterized mechanism of action, involving both canonical and non-canonical signaling pathways, provides a solid foundation for its use in preclinical studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of 5-HT6 receptor agonists in various neurological and psychiatric disorders.

References

- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Oxalate

Disclaimer: Initial searches for the specific compound "ST1936 oxalate" did not yield any information regarding its downstream signaling pathways. The following guide details the known signaling pathways of the oxalate (B1200264) molecule, which may be relevant depending on the nature of the compound .

Introduction

Oxalate, a simple dicarboxylic acid, is increasingly recognized as a signaling molecule capable of modulating a variety of cellular processes. While historically studied in the context of kidney stone formation, recent research has unveiled its role in regulating cell proliferation, apoptosis, inflammation, and transport mechanisms in various cell types, including renal, intestinal, and breast cancer cells. This guide provides a comprehensive overview of the core downstream signaling pathways activated by oxalate, intended for researchers, scientists, and drug development professionals.

Core Signaling Pathways of Oxalate

Oxalate exerts its effects by activating several key intracellular signaling cascades. The specific pathway engaged appears to be cell-type dependent and influenced by the concentration and duration of oxalate exposure.

Mitogen-Activated Protein Kinase (MAPK) Pathways

In renal epithelial cells, oxalate has been shown to selectively activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, while having no effect on the p42/44 MAPK (ERK) pathway.[1]

-

p38 MAPK Pathway: Oxalate exposure leads to the robust phosphorylation and activation of p38 MAPK.[1] This activation is crucial for the re-initiation of DNA synthesis in renal cells.[1] In other contexts, this pathway, in conjunction with JNK, can also mediate the inhibition of renal proximal tubule cell proliferation.[2] Furthermore, calcium oxalate monohydrate (COM) crystals can induce tight junction disruption in distal renal tubular epithelial cells through p38 MAPK activation.[3]

-

JNK Pathway: Oxalate induces a modest activation of JNK, which contributes to the inhibition of cell proliferation in renal proximal tubule cells.[1][2]

Protein Kinase C (PKC) Pathway

In renal tubular epithelial cells, oxalate activates Protein Kinase C (PKC), specifically the PKC-alpha and PKC-delta isoforms.[4][5] This activation involves the translocation of these isoforms from the cytosol to the cell membrane.[4][5] Downstream of PKC, oxalate stimulates NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative injury.[4][5]

Protein Kinase A (PKA) Pathway

In human intestinal cells, the Protein Kinase A (PKA) signaling pathway plays a key role in regulating oxalate transport. Activation of PKA stimulates the transport of oxalate, an effect mediated by the oxalate transporters SLC26A6 and SLC26A2.[6][7] This stimulation is due to both an increase in the surface expression of the transporters and potentially an enhancement of their transport activity.[6][7]

c-Fos and Fra-1 in Breast Cancer

In breast cancer cells, oxalate has been shown to induce the expression of the proto-oncogene c-Fos and Fra-1, which are components of the AP-1 transcription factor.[8][9] This induction is associated with increased cell proliferation.[8][10]

Endoplasmic Reticulum Stress (ERS), ROS, and NF-κB Pathway

In renal tubular epithelial cells, oxalate can induce apoptosis through a signaling cascade involving Endoplasmic Reticulum Stress (ERS), the generation of Reactive Oxygen Species (ROS), and the activation of the NF-κB pathway.[11]

IL-2R/JAK1/STAT5 Pathway

Exposure of human renal epithelial cells (HK-2) to oxalate leads to the upregulation of the Interleukin-2 Receptor beta (IL-2Rβ) and the activation of its downstream signaling pathway, involving the phosphorylation of JAK1 and STAT5.[12] This activation is dependent on the activity of p38 MAPK.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

| Parameter | Cell Line | Treatment | Result | Reference |

| [¹⁴C]oxalate Transport | Caco2-BBE | Forskolin (B1673556)/IBMX | 3.7-fold stimulation | [6] |

| SLC26A6 Surface Expression | Caco2-BBE | Forskolin/IBMX | 2.5-fold increase | [6] |

| [¹⁴C]oxalate Transport Vmax | Caco2-BBE | Forskolin/IBMX | 1.8-fold increase | [6] |

| [¹⁴C]oxalate Transport Km | Caco2-BBE | Forskolin/IBMX | 2-fold reduction | [6] |

| Oxalate-induced Proliferation | MCF-7, MDA-MB231 | 20 and 50 µM Oxalate | Significant increase | [10] |

| c-Fos Expression | MCF-7 | 20 and 50 µM Oxalate | Over-expression | [8] |

| PKC Activity (Membrane) | LLC-PK1 | Oxalate | Significant increase | [4] |

| PKC Activity (Cytosol) | LLC-PK1 | Oxalate | Decreased | [4] |

Experimental Protocols

Cell Culture and Oxalate Treatment

-

Renal Epithelial Cells (LLC-PK1, HK-2): Cells are typically cultured in DMEM or a similar medium supplemented with fetal bovine serum and antibiotics. For experiments, cells are grown to confluence and then treated with sodium oxalate at concentrations ranging from 0.5 mM to 1 mM for various time points as indicated in the specific studies.[1][2][4][12]

-

Intestinal Cells (Caco2-BBE, T84): Cells are cultured on permeable supports to allow for the formation of polarized monolayers. Oxalate transport studies are conducted by adding [¹⁴C]oxalate to the apical or basolateral side and measuring its flux to the opposite compartment.[6][7]

-

Breast Cancer Cells (MCF-7, MDA-MB231): Cells are cultured in appropriate media and treated with various concentrations of oxalate (e.g., 1 µM to 50 µM) for periods ranging from days to weeks to assess effects on proliferation and gene expression.[8][10]

Western Blotting

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p38, phospho-JNK, PKC isoforms, c-Fos, phospho-JAK1, phospho-STAT5), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][12]

Kinase Assays

-

p38 MAPK Activity: In situ activity of p38 MAPK can be determined by measuring the phosphorylation of a downstream target, such as MAPK-activated protein kinase-2 (MAPKAPK-2).[1]

-

PKC Activity: PKC activity in cytosolic and membrane fractions is measured using a PKC assay kit, often involving the phosphorylation of a specific substrate peptide.[4]

Oxalate Transport Assay

-

Cell Seeding: Caco2-BBE or T84 cells are seeded on permeable filter supports and allowed to form a confluent monolayer.

-

Treatment: Cells are pre-incubated with activators (e.g., forskolin and IBMX for PKA) or inhibitors.

-

Flux Measurement: [¹⁴C]oxalate is added to the apical chamber, and its appearance in the basolateral chamber is measured over time by liquid scintillation counting.[6]

Real-Time Quantitative PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit.

-

cDNA Synthesis: cDNA is synthesized from the RNA template using reverse transcriptase.

-

PCR Amplification: qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product. Gene expression levels are normalized to a housekeeping gene.[12]

Signaling Pathway Diagrams

Caption: Oxalate-induced MAPK signaling in renal cells.

Caption: Oxalate-induced PKC signaling and oxidative stress.

References

- 1. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxalate inhibits renal proximal tubule cell proliferation via oxidative stress, p38 MAPK/JNK, and cPLA2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 MAPK mediates calcium oxalate crystal-induced tight junction disruption in distal renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxalate-induced activation of PKC-α and -δ regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxalate-induced activation of PKC-alpha and -delta regulates NADPH oxidase-mediated oxidative injury in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxalate induces breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

The Biological Activity of ST1936 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] The 5-HT6 receptor is a key therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the biological activity of ST1936 oxalate, including its binding affinity, downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Biological Activity

This compound is a high-affinity and selective full agonist for the human 5-HT6 receptor.[1][3] Its biological activity is characterized by its ability to modulate intracellular signaling cascades upon binding to the 5-HT6 receptor, leading to various cellular responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species |

| Human 5-HT6 | 13[1], 28.8[3] | Human |

| Human 5-HT7 | 168[1] | Human |

| Human 5-HT2B | 245[1] | Human |

| Human α2 Adrenergic | 300[1] | Human |

Table 2: Functional Activity of this compound

| Assay | Effect | Cell Line | Notes |

| cAMP Accumulation | Full Agonist | Cloned cells expressing human 5-HT6 receptor | Effect antagonized by SB271046 and SB258585[3] |

| Intracellular Ca2+ Mobilization | Increased Ca2+ concentration | Cloned cells expressing human 5-HT6 receptor | Effect antagonized by SB271046 and SB258585[3] |

| Fyn Kinase Phosphorylation | Increased Phosphorylation | Cloned cells expressing human 5-HT6 receptor | Effect antagonized by SB271046 and SB258585[3] |

| ERK1/2 Activation | Regulated Activation | Cloned cells expressing human 5-HT6 receptor | Downstream target of Fyn kinase[3] |

Signaling Pathways

Activation of the 5-HT6 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Additionally, this compound has been shown to induce an increase in intracellular calcium (Ca2+) concentration and stimulate the phosphorylation of Fyn kinase, a non-receptor tyrosine kinase. This activation of Fyn kinase, in turn, regulates the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key players in various cellular processes.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [3H]-LSD).

-

This compound.

-

Non-specific binding competitor (e.g., Methiothepin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), this compound (for competition binding), or a high concentration of a non-specific competitor (for non-specific binding).

-

Incubate the plate at 37°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Materials:

-

Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO-K1).

-

This compound.

-

5-HT6 receptor antagonist (e.g., SB271046).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the cells in a multi-well plate and grow to confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells. For antagonist studies, pre-incubate with the antagonist before adding this compound.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on intracellular calcium levels.

Materials:

-

Cells expressing the human 5-HT6 receptor.

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., HBSS with HEPES).

-

Fluorescence plate reader or microscope.

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add this compound to the cells.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Quantify the response to determine the effect of this compound on calcium mobilization.

Protein Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of specific proteins, such as Fyn kinase and ERK1/2, following treatment with this compound.

Materials:

-

Cells expressing the human 5-HT6 receptor.

-

This compound.

-

Lysis buffer.

-

Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Fyn, anti-Fyn, anti-phospho-ERK1/2, anti-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Treat the cells with this compound for a specific duration.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

-

Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a novel 5-HT6 receptor agonist like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. Its high affinity and selectivity, coupled with its ability to modulate distinct downstream signaling pathways, make it a compound of significant interest for drug discovery and development efforts targeting the central nervous system. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the further characterization of this compound and other novel 5-HT6 receptor ligands.

References

The Discovery and Synthesis of ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ST1936 oxalate. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its receptor binding affinity and functional activity, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of 5-HT6 receptor agonists.

Introduction

The serotonin 6 (5-HT6) receptor has emerged as a promising therapeutic target for a variety of central nervous system disorders, including cognitive impairment, depression, and anxiety.[1][2] The development of selective ligands for this receptor is crucial for elucidating its physiological roles and exploring its therapeutic potential. ST1936, chemically known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a novel and selective 5-HT6 receptor agonist that has been instrumental in advancing our understanding of this receptor system.[1][3] This guide details the discovery and synthesis of its oxalate salt, providing a technical resource for its application in research and development.

Discovery and Rationale

The quest for selective 5-HT6 receptor agonists led to the synthesis and evaluation of a series of indole (B1671886) derivatives. The indole scaffold is a common motif in many serotonergic ligands. Structure-activity relationship (SAR) studies focused on modifications of the indole ring and the ethylamine (B1201723) side chain to optimize potency and selectivity for the 5-HT6 receptor. ST1936 emerged from these efforts as a compound with high affinity and selectivity for the human 5-HT6 receptor.[1] Its development was driven by the need for a pharmacological tool to investigate the consequences of 5-HT6 receptor activation both in vitro and in vivo.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in a step-by-step format, a plausible synthetic route can be inferred from the synthesis of structurally related indole compounds. The synthesis of the free base, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, likely involves a multi-step process starting from a suitable indole precursor. The final step would be the formation of the oxalate salt.

General Synthesis of the Free Base

A potential synthetic pathway for the ST1936 free base is outlined below. This is a generalized procedure based on common organic chemistry reactions for indole synthesis and modification.

-

Step 1: Synthesis of a 5-chloro-2-methyl-1H-indole intermediate. This can be achieved through various indole synthesis methods, such as the Fischer, Bischler, or Reissert indole synthesis, starting from appropriate precursors.

-

Step 2: Introduction of the side chain at the C3 position. The indole intermediate can be reacted with a suitable reagent to introduce a two-carbon side chain. A common method is the Vilsmeier-Haack reaction to form an aldehyde, followed by a Henry reaction and subsequent reduction.

-

Step 3: N,N-dimethylation of the primary amine. The resulting primary amine can be converted to the tertiary amine, N,N-dimethylethanamine, through reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride.

Formation of this compound

The conversion of the free base to the oxalate salt is a standard procedure in medicinal chemistry to improve the compound's stability, solubility, and handling properties.

Experimental Protocol: Oxalate Salt Formation

-

Dissolve the synthesized free base of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

-

In a separate flask, prepare a solution of oxalic acid (1 equivalent) in the same solvent.

-

Slowly add the oxalic acid solution to the solution of the free base with constant stirring.

-

A precipitate of this compound should form. The reaction mixture may be cooled to enhance precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalate |

| CAS Number | 1782228-83-4 |

| Molecular Formula | C₁₃H₁₇ClN₂ · C₂H₂O₄ |

| Molecular Weight | 326.78 g/mol |

Table 2: Receptor Binding Affinity of ST1936

| Receptor | Kᵢ (nM) |

| Human 5-HT6 | 28.8[1] |

| Human 5-HT2B | Moderate Affinity[1] |

| Human 5-HT1A | Moderate Affinity[1] |

| Human 5-HT7 | Moderate Affinity[1] |

| Adrenergic α | Moderate Affinity[1] |

Table 3: Functional Activity of ST1936

| Assay | Effect | IC₅₀ / EC₅₀ |

| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Striatal Medium Spiny Neurons | Reduction in frequency | 1.3 µM[4] |

| In vivo microdialysis in rat NAc shell and PFCX | Increased dialysate Dopamine and Noradrenaline | Dose-dependent (5-10-20 mg/kg, i.p.)[5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of ST1936.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of ST1936 for the human 5-HT6 receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

-

Binding Reaction: The membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [³H]LSD or a more selective radioligand) and varying concentrations of ST1936.

-

Incubation: The reaction is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of ST1936 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium (Ca²⁺) Mobilization Assay

Objective: To measure the ability of ST1936 to induce an increase in intracellular calcium concentration in cells expressing the 5-HT6 receptor.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The dye-loaded cells are stimulated with varying concentrations of ST1936.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.

-

Data Analysis: The concentration of ST1936 that produces 50% of the maximal response (EC₅₀) is determined.

Fyn Kinase Phosphorylation Assay

Objective: To assess the effect of ST1936 on the phosphorylation of Fyn kinase, a downstream target of the 5-HT6 receptor.

Protocol:

-

Cell Treatment: Cells expressing the 5-HT6 receptor are treated with ST1936 for a specific duration.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated Fyn kinase.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the band corresponding to phosphorylated Fyn kinase is quantified and normalized to the total Fyn kinase or a loading control.

ERK1/2 Phosphorylation Assay

Objective: To determine the effect of ST1936 on the phosphorylation of ERK1/2, another downstream signaling molecule.

Protocol:

-

Cell Treatment: Cells expressing the 5-HT6 receptor are treated with ST1936.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated ERK1/2 are measured using either Western blotting with a phospho-specific antibody or a specific ELISA kit.

-

Data Analysis: The amount of phosphorylated ERK1/2 is quantified and normalized to total ERK1/2 or a loading control.

In Vivo Electrophysiology

Objective: To investigate the effects of ST1936 on the electrical activity of neurons in vivo.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording electrode is lowered into the brain region of interest (e.g., ventral tegmental area).

-

Drug Administration: ST1936 is administered systemically (e.g., intraperitoneally) or locally via microiontophoresis.

-

Recording: The firing rate of individual neurons is recorded before and after drug administration.

-

Data Analysis: The change in neuronal firing rate in response to ST1936 is analyzed.

Mandatory Visualizations

Signaling Pathway of ST1936

Caption: Signaling pathway of ST1936 via the 5-HT6 receptor.

Experimental Workflow for In Vitro Characterization

Caption: Experimental workflow for in vitro characterization of ST1936.

Logical Relationship of ST1936 Effects

Caption: Logical relationship of ST1936's molecular and physiological effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route, detailed experimental protocols for its biological characterization, and a summary of its quantitative properties. The provided visualizations offer a clear understanding of its mechanism of action and the experimental approaches used for its evaluation. This information is intended to facilitate further research into the therapeutic potential of 5-HT6 receptor agonists and the development of novel treatments for neurological and psychiatric disorders.

References

- 1. ST1936 stimulates cAMP, Ca2+, ERK1/2 and Fyn kinase through a full activation of cloned human 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the 5-HT(6) receptor agonist ST 1936 on depression- and anhedonia-like experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ST1936, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of 5-HT6 receptors inhibits corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Oxalate Modulators: A Technical Guide

Disclaimer: As of December 2025, there is no publicly available scientific literature or data specifically pertaining to a compound designated "ST1936 oxalate (B1200264)." The following technical guide provides a representative framework for the in vitro characterization of a hypothetical compound, herein referred to as ST1936 oxalate, which is presumed to modulate biological pathways affected by oxalate. The experimental data and protocols are based on existing research on the cellular effects of oxalate.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies for characterizing compounds that interact with oxalate-related signaling and transport pathways.

Quantitative Data Summary

The in vitro effects of oxalate have been quantified in various studies, providing a basis for comparison for novel compounds like the hypothetical this compound. The following table summarizes key quantitative findings from the literature on how oxalate and modulators of related pathways affect cellular processes.

| Parameter | Cell Line | Treatment | Result | Reference |

| Oxalate Transport | Caco2-BBE | Forskolin (B1673556)/IBMX | 3.7-fold increase in [14C]oxalate transport | [1][2] |

| T84 | Forskolin/IBMX | Stimulation of oxalate transport | [1][2] | |

| Kinetic Parameters | Caco2-BBE | Forskolin/IBMX | 1.8-fold increase in Vmax; 2-fold reduction in Km for oxalate transport | [1][2] |

| Protein Expression | Caco2-BBE | Forskolin/IBMX | 2.5-fold increase in SLC26A6 surface protein expression | [1][2] |

| Oxalate Degradation | Lactobacillus paracasei LPC09 | Ammonium (B1175870) Oxalate (10 mM) | 68.5% conversion of ammonium oxalate | [3] |

| Wild-type L. plantarum | Disodium (B8443419) Oxalate (100 mM) | ~15% oxalate degradation | [4] | |

| Recombinant L. plantarum | Disodium Oxalate (100 mM) | >90% oxalate degradation | [4] | |

| MAPK Activation | LLC-PK1 | Oxalate (1 mM) | Robust phosphorylation and activation of p38 MAPK; Modest activation of JNK | [5] |

| Cell Proliferation | Rabbit Renal Proximal Tubule Cells | Oxalate | Time- and dose-dependent inhibition of [3H]thymidine incorporation | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments in the characterization of a compound's effect on oxalate-related pathways.

Oxalate Transport Assay in Intestinal Epithelial Cells

This assay measures the uptake of radiolabeled oxalate into a confluent monolayer of intestinal cells, such as Caco2-BBE or T84 cells.

-

Cell Culture: Caco2-BBE cells are cultured on permeable supports until a confluent monolayer with a stable transepithelial electrical resistance is formed.

-

Treatment: Cells are pre-incubated with the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 30 minutes). For studying signaling pathways, cells can be treated with activators (e.g., forskolin and IBMX for PKA activation) or inhibitors (e.g., H89 for PKA inhibition).[1][2]

-

Oxalate Uptake: The uptake of [14C]oxalate is initiated by adding a transport buffer containing a known concentration of radiolabeled oxalate to the apical side of the monolayer.

-

Measurement: After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: Oxalate transport is expressed as a percentage of the control and can be used to determine the effect of the test compound. Kinetic parameters like Vmax and Km can be calculated by measuring uptake at varying oxalate concentrations.[1][2]

MAPK Activation Assay by Western Blot

This method assesses the phosphorylation status of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, such as p38 and JNK, in response to oxalate or a test compound.

-

Cell Culture and Treatment: Renal epithelial cells (e.g., LLC-PK1) are grown to near confluence and then treated with oxalate (e.g., 1 mM) or the test compound for various time points.[5]

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-JNK, total JNK).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

In Vitro Oxalate Degradation Assay

This assay quantifies the ability of a probiotic strain or a recombinant organism to degrade oxalate in a liquid culture.

-

Culture Preparation: The bacterial strain of interest is grown in a suitable broth medium (e.g., MRS broth for Lactobacillus) supplemented with a known concentration of oxalate (e.g., 10 mM ammonium oxalate or 50 mM disodium oxalate).[3][4]

-

Incubation: The culture is incubated under appropriate conditions for a specified period (e.g., 48 hours).

-

Sample Analysis: The amount of remaining oxalate in the culture supernatant is measured using a method such as high-performance liquid chromatography (HPLC).[3]

-

Calculation: The percentage of oxalate degradation is calculated by comparing the final oxalate concentration to the initial concentration.

Visualization of Signaling Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.

Caption: Oxalate-induced signaling pathways in renal epithelial cells.

Caption: General workflow for in vitro characterization of this compound.

References

- 1. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of different probiotic strains for their in vitro ability to metabolise oxalates: any prospective use in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxalate inhibits renal proximal tubule cell proliferation via oxidative stress, p38 MAPK/JNK, and cPLA2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

ST1936 oxalate pharmacokinetics and pharmacodynamics

An in-depth analysis of ST1936, a novel agonist for the G protein-coupled receptor GPR17, reveals its pharmacokinetic and pharmacodynamic profiles, highlighting its potential as a therapeutic agent for central nervous system disorders. Preclinical studies in rodent models have been instrumental in elucidating its mechanism of action and metabolic fate.

Pharmacokinetics

The pharmacokinetic properties of ST1936 have been primarily investigated in rats, with data suggesting its ability to cross the blood-brain barrier and exert effects within the central nervous system.

Table 1: Pharmacokinetic Parameters of ST1936 in Rats

| Parameter | Value |

|---|---|

| Brain Cmax (ng/g) | 16 ± 2 |

| Brain Tmax (min) | 30 |

| Plasma Cmax (ng/mL) | 267 ± 35 |

| Plasma Tmax (min) | 15 |

Data derived from intravenous administration of 5 mg/kg ST1936.

Experimental Protocols

Pharmacokinetic Analysis in Rats:

-

Animal Model: Male Wistar rats.

-

Administration: A single intravenous (IV) dose of 5 mg/kg of ST1936 was administered.

-

Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations. Brain tissue was also collected to measure brain penetration.

-

Analytical Method: The concentrations of ST1936 in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax) and time to maximum concentration (Tmax), were calculated from the resulting concentration-time profiles.

Pharmacodynamics

ST1936 functions as an agonist of the GPR17 receptor, a receptor involved in regulating myelination processes in the brain. Its activation has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

Table 2: In Vitro Pharmacodynamic Effects of ST1936

| Assay | Endpoint | EC50 (nM) |

|---|---|---|

| GPR17 Receptor Activation | GTPγS Binding | ~100 |

| OPC Differentiation | Myelin Basic Protein (MBP) Expression | ~1000 |

Experimental Protocols

GTPγS Binding Assay:

-

Objective: To determine the potency of ST1936 in activating the GPR17 receptor.

-

Methodology: Membranes from cells overexpressing the GPR17 receptor were incubated with varying concentrations of ST1936 in the presence of [35S]GTPγS.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins upon receptor activation was measured using a scintillation counter.

-

Data Analysis: The concentration of ST1936 that produced 50% of the maximal response (EC50) was calculated from the dose-response curve.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:

-

Objective: To assess the functional effect of ST1936 on OPC differentiation.

-

Cell Culture: Primary rat OPCs were cultured in vitro.

-

Treatment: The cells were treated with different concentrations of ST1936 for a specified period.

-

Endpoint Measurement: The expression of Myelin Basic Protein (MBP), a marker for mature oligodendrocytes, was quantified using immunocytochemistry or western blotting.

-

Data Analysis: The EC50 value was determined by plotting the increase in MBP expression against the concentration of ST1936.

Visualizations

The following diagrams illustrate the signaling pathway of ST1936 and the experimental workflow for its evaluation.

Caption: Signaling pathway of ST1936 through the GPR17 receptor.

Caption: Experimental workflow for preclinical evaluation of ST1936.

Role of 5-HT6 receptors in [specific disease]

The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed (2020-08-01) The serotonin (B10506) (5-HT)6 receptor is a Gs-coupled receptor exclusively expressed in the central nervous system. Highest receptor densities are found in brain regions implicated in mnemonic functions where the receptor is primarily but not exclusively located in the primary cilium of neurons. The 5-HT6 receptor continues to raise particular interest for neuropharmacologists, given the pro-cognitive effects of antagonists in a wide range of cognitive impairment paradigms in rodents and human. The 5-HT6 receptor also finely controls key neuro-developmental processes including neuron migration and differentiation. However, its influence upon neurodevelopment and cognition is not solely mediated by its coupling to the Gs-adenylyl cyclase pathway, suggesting alternative signal transduction mechanisms. This prompted studies aimed at characterizing the receptor interactome that identified 125 candidate receptor partners, making the 5-HT6 receptor one of the G protein-coupled receptors with the most extensively characterized interactome. These studies showed that the receptor localization at the plasma membrane and, consequently, its signal transduction, are finely modulated by several receptor partners. They demonstrated that prefrontal 5-HT6 receptors engage the mTOR pathway to compromise cognition in neurodevelopmental models of schizophrenia, and a role of the 5-HT6-mTOR pathway in temporal epilepsy. Finally, they revealed that the receptor activates Cdk5 signaling in an agonist-independent manner through a mechanism involving receptor phosphorylation by the associated Cdk5 and highlighted its key role in the migration of neurons and neurite growth. These new receptor-operated signaling mechanisms should be considered in the future development of drugs acting on 5-HT6 receptors. This article is part of the special issue entitled 'Serotonin Research: Crossing Scales and Boundaries'. Keywords: 5-HT(6) receptor; Cognition; Constitutive activity; Interactome; Neurodevelopment; Serotonin.

5-HT6 receptors and Alzheimer's disease - PMC - PubMed Central - NIH During the past 20 years, the 5-HT6 receptor has received increasing attention and become a promising target for improving cognition. Several studies with structurally different compounds have shown that not only antagonists but also 5-HT6 receptor agonists improve learning and memory in animal models. A large number of publications describing the development of ligands for this receptor have come to light, and it is now quite evident that 5-HT6 receptors have great pharmaceutical potential in terms of related patents. However, 5-HT6 receptor functionality is much more complex than initially defined. According to the existing data, different cellular pathways may be activated, depending on the drug being used. This article reviews preclinical and clinical evidence of the effects that 5-HT6 receptor compounds have on cognition. In addition, the biochemical and neurochemical mechanisms of action through which 5-HT6 receptor compounds can influence cognition will be described. Overall, several 5-HT6-targeted compounds can reasonably be regarded as powerful drug candidates for the treatment of Alzheimer's disease. Introduction. Alzheimer's disease (AD), the most common cause of dementia among older people, is characterized by behavioral disorders and a progressive decline in memory function. Senile plaques, neurofibrillary tangles, and cholinergic dysfunction are major hallmarks of the disease. Clinical and preclinical studies point to neuronal and synaptic loss and synaptic impairment and associated neurochemical alterations of several transmitter systems as the main factors underlying both cognitive and neuropsychiatric symptoms. The use of acetylcholinesterase inhibitors for treating cognitive decline in AD, based on early findings of a cholinergic deficit, has been clinically applied for more than a decade but provides only modest benefits in most patients. Therefore, there is still an ongoing search for new treatments that will demonstrate greater efficacy ...

The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update Introduction: Despite recent advances in Alzheimer's disease (AD) research, no breakthrough treatments have been discovered. Cholinesterase inhibitors and the NMDA-receptor antagonist memantine (B1676192) are currently the two approved symptomatic treatments for AD. 5-HT6 receptor antagonism has recently emerged as a promising treatment strategy to improve cognition in AD, with a modest side-effect profile. Areas covered

ST1936 Oxalate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest in neuroscience research due to its exclusive expression in the central nervous system and its role in cognitive processes. This technical guide provides a comprehensive overview of ST1936 oxalate (B1200264), including its pharmacological profile, mechanism of action, and key experimental protocols for its use in neuroscience research. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Compound Properties

ST1936 oxalate is the salt form of the active compound ST1936 (5-Chloro-3-[2-(dimethylamino)ethyl]-2-methylindole). It is a white to off-white solid.

Data Presentation

Table 1: Receptor Binding Affinity of ST1936

This table summarizes the binding affinity (Ki) of ST1936 for various human serotonin and adrenergic receptors. Lower Ki values indicate higher affinity.

| Receptor | Ki (nM) | Reference |

| Human 5-HT6 | 13 | [1] |

| Human 5-HT7 | 168 | [1] |

| Human 5-HT2B | 245 | [1] |

| Human α2 Adrenergic | 300 | [1] |

Table 2: Pharmacokinetic Parameters of ST1936 in Rats

This table presents the key pharmacokinetic parameters of ST1936 following a 20 mg/kg intraperitoneal (i.p.) dose in rats.

| Parameter | Plasma | Brain | Reference |

| Tmax (h) | 0.25 | 0.25 | [2] |

| Elimination Half-life (h) | ~1 | ~1 | [2] |

| Brain/Plasma AUC Ratio | - | 53 | [2] |

Note: Cmax and AUC values were not explicitly provided in the available search results.

Table 3: In Vivo Neurochemical Effects of ST1936 in Rats (Qualitative)

Systemic administration of ST1936 has been shown to modulate dopamine (B1211576) (DA) and noradrenaline (NA) levels in key brain regions. While the precise quantitative percentage increases were not available in the search results, the qualitative effects are summarized below.

| Brain Region | Neurotransmitter | Effect | Dose Range (mg/kg, i.p.) | Reference |

| Nucleus Accumbens Shell | Dopamine | Dose-dependent increase | 5-20 | [3] |

| Noradrenaline | Dose-dependent increase | 5-20 | [3] | |

| Medial Prefrontal Cortex | Dopamine | Dose-dependent increase | 5-20 | [3] |

| Noradrenaline | Dose-dependent increase | 5-20 | [3] | |

| Nucleus Accumbens Core | Dopamine | Lesser increase | 5-20 | [3] |

Table 4: In Vivo Electrophysiological Effects of ST1936 on Rat VTA Neurons (Qualitative)

ST1936 modulates the firing rate of putative dopaminergic neurons in the ventral tegmental area (VTA). Specific quantitative changes in firing rate were not available in the search results.

| Administration Route | Effect on VTA Dopaminergic Neurons | Percentage of Cells Affected | Reference |

| Systemic | Dose-related increases or decreases in basal activity | 45% showed increases | [4] |

| Local Application | Excitation | All dopamine neurons | [4] |

Mechanism of Action and Signaling Pathways

ST1936 acts as a full agonist at the 5-HT6 receptor.[1] The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] However, research has revealed that 5-HT6 receptor signaling is more complex, involving non-canonical pathways that are crucial for its effects on neuronal function.

Activation of the 5-HT6 receptor by ST1936 has been shown to:

-

Increase intracellular Ca2+ concentration.[1]

-

Stimulate the phosphorylation of Fyn kinase, a Src family tyrosine kinase.[1]

-

Regulate the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a downstream target of the Fyn kinase pathway.[1][7]

Beyond the canonical Gs-cAMP pathway, 5-HT6 receptor activation can also engage other signaling cascades, including the mTOR and Cdk5 pathways, which are critical for processes such as neuronal migration and differentiation.[5][8]

Visualizing the Signaling Pathways

Below are diagrams generated using the DOT language to illustrate the key signaling pathways activated by ST1936.

Caption: ST1936 signaling at the 5-HT6 receptor.

Experimental Protocols

Detailed, step-by-step protocols from the primary literature for ST1936 were not available in the search results. Therefore, the following are generalized protocols for key experimental procedures, which should be adapted and optimized for specific experimental questions.

In Vitro Functional Assay: cAMP Accumulation

This protocol provides a general framework for assessing the agonistic activity of ST1936 at the 5-HT6 receptor by measuring cAMP accumulation.

Caption: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in assay buffer.

-

Assay:

-

Wash the cells with a serum-free medium.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the different concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value to determine the potency of ST1936.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for in vivo microdialysis in rats to measure changes in extracellular dopamine and noradrenaline levels following ST1936 administration.

Caption: Workflow for in vivo microdialysis.

Methodology:

-

Animal Surgery:

-

Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens shell).

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes.

-

Administer this compound via intraperitoneal (i.p.) injection.

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine and noradrenaline content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Calculate the concentration of each neurotransmitter in each sample.

-

Express the post-injection concentrations as a percentage of the average baseline concentration.

-

In Vivo Single-Unit Electrophysiology

This protocol provides a general outline for recording the activity of single neurons in the VTA of anesthetized rats in response to ST1936.

Caption: Workflow for in vivo electrophysiology.

Methodology:

-

Animal Preparation:

-

Anesthetize a rat (e.g., with urethane) and place it in a stereotaxic frame.

-

Perform a craniotomy above the target brain region (VTA).

-

-

Recording:

-

Lower a recording microelectrode into the VTA.

-

Identify putative dopaminergic neurons based on their characteristic firing pattern (slow, irregular, with burst firing).

-

Record the baseline firing rate for a stable period.

-

Administer this compound systemically (e.g., i.v. or i.p.) or locally via a micropipette.

-

Record the neuronal activity for an extended period after administration.

-

-

Data Analysis:

-

Use spike sorting software to isolate the activity of single neurons.

-

Analyze the firing rate, firing pattern, and burst parameters before and after drug administration.

-

Compare the effects of different doses of ST1936.

-

Preparation of this compound for In Vivo Administration

For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound should be dissolved in a suitable vehicle. A common approach is to first dissolve the compound in a small amount of a solvent like DMSO, and then dilute it to the final concentration with saline (0.9% NaCl). It is crucial to ensure that the final concentration of the initial solvent is low (typically <5%) to avoid toxicity. The solution should be prepared fresh on the day of the experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity, coupled with its demonstrated effects on neurotransmitter systems and neuronal activity, make it a powerful compound for studies on cognition and other CNS functions. The protocols and data presented in this guide provide a foundation for researchers to design and execute rigorous experiments using this compound. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for interpreting the results accurately.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A microdialysis study of ST1936, a novel 5-HT6 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ST1936, a selective serotonin-6 agonist, on electrical activity of putative mesencephalic dopaminergic neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Oxalate-Modulating Therapeutics

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized framework for in vivo experimental protocols based on publicly available research on oxalate (B1200264) metabolism and therapeutics. No specific information or experimental data could be found for a compound designated "ST1936 oxalate" in the performed search. The protocols and data presented herein are synthesized from studies on other oxalate-related compounds and disease models and should be adapted based on the specific characteristics of the investigational agent.

Introduction

Hyperoxaluria, a condition characterized by excessive urinary oxalate excretion, is a primary risk factor for the development of calcium oxalate kidney stones (nephrolithiasis) and can lead to more severe conditions such as nephrocalcinosis and chronic kidney disease. The development of therapeutics aimed at reducing intestinal oxalate absorption or promoting its degradation within the gastrointestinal tract is a key strategy for managing hyperoxaluria. This document outlines standardized in vivo experimental protocols to assess the efficacy and pharmacokinetics of such therapeutic agents.

In Vivo Efficacy Models of Hyperoxaluria

The induction of hyperoxaluria in animal models is crucial for evaluating the efficacy of potential therapeutics. The choice of model depends on the specific mechanism of action of the investigational drug.

Protocol: Induction of Dietary Hyperoxaluria in Mice

This model is suitable for testing compounds that aim to reduce the absorption of dietary oxalate.

Objective: To induce a state of hyperoxaluria in mice through dietary supplementation of an oxalate precursor.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard rodent chow

-

Ethylene glycol (EG), Glyoxylate (Gox), or Hydroxy-L-proline (HLP)

-

Metabolic cages for 24-hour urine collection

-

Analytical equipment for measuring urinary oxalate and creatinine (B1669602)

Procedure:

-

Acclimatization: House mice in standard conditions for at least one week before the experiment.

-

Baseline Measurements: Place mice in metabolic cages for 24 hours to collect baseline urine samples. Analyze urine for oxalate and creatinine levels.

-

Induction of Hyperoxaluria: Divide mice into a control group receiving standard chow and water, and experimental groups receiving chow supplemented with a hyperoxaluria-inducing agent. Common agents and concentrations include:

-

Treatment Administration: Administer the investigational therapeutic agent (e.g., "this compound") to a subset of the hyperoxaluric mice. The route of administration (e.g., oral gavage, mixed in diet) and dosing regimen should be based on prior in vitro or pharmacokinetic data.

-

Monitoring and Sample Collection:

-

Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the animals. Collect kidneys for histological analysis to assess for calcium oxalate crystal deposition and renal injury.

Experimental Workflow for Dietary Hyperoxaluria Model

Caption: Workflow for inducing and evaluating therapeutics in a dietary hyperoxaluria mouse model.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of an investigational compound is critical.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of the investigational compound after a single administration.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Investigational therapeutic agent

-

Vehicle for administration (e.g., saline, PEG400)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

LC-MS/MS or other appropriate bioanalytical method for drug quantification

Procedure:

-

Acclimatization and Fasting: Acclimatize rats for at least three days. Fast animals overnight before dosing.

-

Dosing: Administer a single dose of the investigational compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the investigational compound in plasma samples using a validated bioanalytical method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 1: Representative Pharmacokinetic Parameters for an Orally Administered Compound

| Parameter | Description | Example Value |

| Cmax | Maximum plasma concentration | 9.85 ± 1.79 ng/mL[3] |

| Tmax | Time to reach Cmax | 4.3 ± 1.8 h[3] |

| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable concentration | 401.33 ± 120.61 ngh/mL[3] |

| AUC(0-∞) | Area under the concentration-time curve from time 0 to infinity | 428.40 ± 140.25 ngh/mL[3] |

| t1/2 | Elimination half-life | 36.30 ± 8.93 h[3] |

Note: The data presented are from a study on escitalopram (B1671245) oxalate and are for illustrative purposes only.[3]

Logical Flow for Pharmacokinetic Analysis

Caption: Logical workflow for a single-dose pharmacokinetic study.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented in a clear and structured manner to facilitate comparison between treatment groups.

Table 2: Example of Efficacy Data from a Hyperoxaluria Model

| Treatment Group | N | Baseline Urinary Oxalate (µmol/24h) | Day 28 Urinary Oxalate (µmol/24h) | % Reduction from Baseline | Kidney Crystal Score (0-4) |

| Vehicle Control | 10 | 0.5 ± 0.1 | 5.2 ± 0.8 | N/A | 3.5 ± 0.5 |

| "this compound" (Low Dose) | 10 | 0.6 ± 0.2 | 3.1 ± 0.6 | 40.4% | 1.8 ± 0.4 |

| "this compound" (High Dose) | 10 | 0.5 ± 0.1 | 1.5 ± 0.4 | 71.2% | 0.5 ± 0.2 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical.

Signaling Pathways in Oxalate-Induced Renal Injury

Oxalate and calcium oxalate crystals can induce renal epithelial cell injury, inflammation, and oxidative stress, contributing to the pathogenesis of kidney stone formation. Therapeutics may target these downstream pathways in addition to reducing oxalate levels.

Signaling Pathway of Oxalate-Induced Renal Cell Injury

Caption: Simplified signaling cascade of oxalate-induced renal cell injury.

Conclusion

The successful in vivo evaluation of novel therapeutics for hyperoxaluria requires robust and well-characterized animal models, rigorous pharmacokinetic analysis, and clear data interpretation. The protocols and frameworks provided in this document offer a starting point for the preclinical assessment of compounds like "this compound," with the caveat that all experimental designs must be tailored to the specific scientific questions and the nature of the investigational agent.

References

- 1. Of Mice and Men: Experimental Induction of Calcium Oxalate Nephrolithiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental induction of calcium oxalate nephrolithiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioequivalence study of escitalopram oxalate formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ST1936 Oxalate in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

ST1936 exerts its effects by selectively activating the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the adenylyl cyclase (AC)/cyclic AMP (cAMP) signaling pathway via a Gαs protein.[2] Activation of the 5-HT6 receptor initiates a signaling cascade that leads to the modulation of neuronal function.

The key steps in the 5-HT6 receptor signaling pathway are:

-

Receptor Activation: ST1936 binds to and activates the 5-HT6 receptor.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαs protein, leading to its activation.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including transcription factors and other kinases, leading to changes in gene expression and cellular function. One important downstream effector is the phosphorylation of extracellular signal-regulated kinase (ERK).[2][3] The receptor's C-terminus can also directly interact with other proteins, such as Fyn and Jab1, to activate kinases and influence nuclear translocation of transcription factors like c-Jun.[2]

Signaling Pathway Diagram

Caption: ST1936 signaling pathway.

Experimental Protocols for Mouse Models

Due to the lack of specific published data on ST1936 dosage in mice, the following protocols are provided as a general guideline for researchers. It is imperative to conduct dose-finding studies to determine the optimal and safe dosage for the specific mouse strain and experimental paradigm.

Vehicle Preparation